eNOS Inhibition: 3-Methylphenyl Derivative vs. Unsubstituted Benzamide
Benzamide, N-(3-methylphenyl)-4-nitro- inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as reported in BindingDB [1]. In contrast, the unsubstituted analog N-phenyl-4-nitrobenzamide exhibits substantially lower potency, with an IC50 > 30,000 nM against human eNOS in the same assay system [2]. This represents a >160-fold difference in inhibitory activity.
| Evidence Dimension | eNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | N-phenyl-4-nitrobenzamide: >30,000 nM |
| Quantified Difference | >160-fold greater potency |
| Conditions | Human eNOS expressed in insect SF9 cells; 1 hr incubation |
Why This Matters
For researchers studying endothelial NOS or cardiovascular biology, the 3-methylphenyl substitution is essential to achieve nanomolar-range eNOS inhibition, enabling mechanistic studies at concentrations that avoid off-target effects.
- [1] BindingDB. BDBM50372207 (CHEMBL272708): Inhibition of human eNOS expressed in insect SF9 cells, IC50 = 180 nM. View Source
- [2] BindingDB. PrimarySearch_ki entry: N-phenyl-4-nitrobenzamide inhibition of human eNOS in HEK293 cells, IC50 > 30,000 nM. View Source
